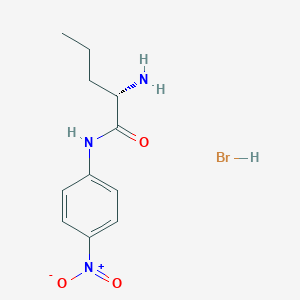

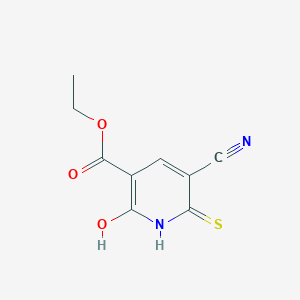

Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate

Overview

Description

Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate (EBPCMTA) is a newly developed compound with a wide range of potential applications in the field of scientific research. EBPCMTA is a non-toxic, non-volatile, and highly stable compound that can be used in a variety of laboratory experiments. EBPCMTA is a versatile compound that has been used in the synthesis of various organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs and drug delivery systems.

Scientific Research Applications

Acrylate Derivatives in Polymer Science

Acrylate derivatives, including ethyl acrylate, are widely used in the synthesis of polymers. These polymers find applications in various domains including adhesives, coatings, and sealants due to their excellent adhesive properties and flexibility. For instance, the review by Suh et al. (2018) discusses the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates used in manufacturing acrylic polymers for plastics, food packaging, and cosmetics. It highlights that despite the potential for occupational exposure, comprehensive data, including high-throughput screening (HTS) and toxicokinetic studies, support a non-genotoxic mechanism for these compounds, suggesting they are unlikely to pose a human cancer hazard under normal exposure levels Suh et al., 2018.

Polymer-Assisted Ultrafiltration

In the context of environmental applications, chitosan, a natural polymer, has been utilized for polymer-assisted ultrafiltration (PAUF) to remove metal ions from wastewater. This showcases the potential of acrylate derivatives in forming complexes with chitosan or similar polymers for environmental remediation purposes Crini et al., 2017.

Acrylates in Medical Applications

The unique properties of acrylate polymers, such as blood compatibility and low toxicity, make them suitable for medical applications. For example, Tanaka and Mochizuki (2010) explored poly(meth)acrylate analogs for their blood compatibility, finding that specific hydration states of these polymers significantly impact their hemocompatibility, which is crucial for developing biomedical devices and implants Tanaka & Mochizuki, 2010.

Mechanism of Action

Target of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it may interact with skin, eye, and respiratory tissues.

Pharmacokinetics

Its safety data sheet suggests that it should be handled with care, implying that it may have significant bioavailability and potential for systemic effects following exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate. For instance, its safety data sheet recommends using it only outdoors or in a well-ventilated area . This suggests that the compound’s action and stability may be affected by factors such as air quality, temperature, and humidity.

properties

IUPAC Name |

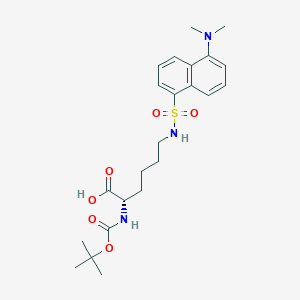

ethyl (E)-3-(4-bromophenyl)sulfanyl-2-cyano-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S2/c1-3-17-12(16)11(8-15)13(18-2)19-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNOASPTMJFOPU-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(SC)SC1=CC=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\SC)/SC1=CC=C(C=C1)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)

![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)